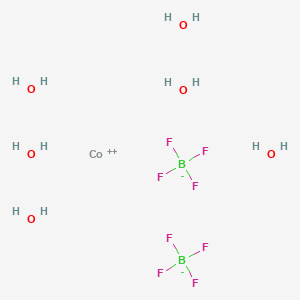

Cobalt(II) tetrafluoroborate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHRHDAVLSRYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578155 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15684-35-2 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(II) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cobalt(II) Tetrafluoroborate Hexahydrate (CAS: 15684-35-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of Cobalt(II) tetrafluoroborate (B81430) hexahydrate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental protocols.

Core Properties and Physicochemical Data

Cobalt(II) tetrafluoroborate hexahydrate is a red to pink crystalline powder.[1] In the solid state, the cobalt(II) ion is coordinated by six water molecules, forming a hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, with an octahedral geometry.[1] The tetrafluoroborate anions (BF₄⁻) act as counter-ions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15684-35-2[2][3] |

| Molecular Formula | Co(BF₄)₂·6H₂O[3] |

| Molecular Weight | 340.63 g/mol [3] |

| Appearance | Red to pink crystalline powder[1] |

| Melting Point | 70-80 °C |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in water and polar solvents[2][3] |

Table 2: Spectroscopic Data Highlights

| Spectroscopic Technique | Observation |

| Infrared (IR) Spectroscopy | Characteristic strong asymmetric stretching mode (ν₃) for the tetrafluoroborate anion (BF₄⁻) is observed around 1000-1100 cm⁻¹. |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Table 4: GHS Precautionary Statements

| Code | Precaution |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Applications in Chemical Synthesis

This compound is a valuable precursor for the synthesis of various cobalt(II) coordination complexes. The tetrafluoroborate anion is weakly coordinating, making it easily displaceable by other ligands. This property is widely exploited in coordination chemistry to create novel complexes with tailored electronic and magnetic properties.[1] A primary application is in the synthesis of phosphine-ligated cobalt complexes.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a four-coordinate phosphine-cobalt(II) complex, [Co(dppv)₂][BF₄]₂, using this compound as the starting material.[1][4]

Synthesis of 4-Coordinate [Co(dppv)₂][BF₄]₂ (1)

-

Materials:

-

Procedure:

-

In a Schlenk flask, dissolve this compound (0.100 g, 0.294 mmol) in a minimal amount of dry, degassed acetone.[1][4]

-

In a separate Schlenk flask, dissolve two equivalents of cis-1,2-bis(diphenylphosphino)ethylene in a minimal amount of acetone.[1][4]

-

Using a cannula, transfer the ligand solution into the cobalt solution. A yellow precipitate will begin to form.[1][4]

-

To maximize precipitation, cool the flask in a refrigerator for at least one hour.[1][4]

-

Wash the solid product several times with dry, degassed diethyl ether via cannulation and then dry.[1][4]

-

This procedure results in a 58% yield of a yellow solid.[4]

-

-

Crystallization:

-

Crystals of complex 1 can be obtained by vapor diffusion of ether into a concentrated solution of [Co(dppv)₂][BF₄]₂ in acetone.[4]

-

Visualizations

Diagram 1: Synthetic Pathway for [Co(dppv)₂][BF₄]₂

Caption: Synthetic workflow for the preparation of [Co(dppv)₂][BF₄]₂.

Diagram 2: Coordination Environment of the Hexaaquacobalt(II) Cation

Caption: Octahedral coordination of the Co(II) ion with six water molecules.

References

physical and chemical properties of Cobalt(II) tetrafluoroborate hexahydrate

An In-Depth Technical Guide to Cobalt(II) Tetrafluoroborate (B81430) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and analysis, and its emerging role in therapeutic applications.

Introduction

Cobalt(II) tetrafluoroborate hexahydrate, with the chemical formula --INVALID-LINK--₂, is an inorganic coordination compound. It consists of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺. The charge is balanced by two tetrafluoroborate anions, [BF₄]⁻. The weakly coordinating nature of the tetrafluoroborate anion makes this compound a valuable and versatile precursor for the synthesis of a wide range of novel cobalt(II) complexes.[1] Its applications span catalysis, materials science, and electrochemistry.[2] For drug development professionals, its utility lies in serving as a starting material for creating sophisticated cobalt-based therapeutic agents, including hypoxia-activated prodrugs.[3][4][5]

Physical and Chemical Properties

This compound is a red crystalline solid that is stable under standard laboratory conditions.[2] It is known to be soluble in water and other polar solvents.[2][6][7] The compound is paramagnetic due to the presence of the high-spin Co(II) ion (d⁷ configuration).[6]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 15684-35-2 | [8][9] |

| Molecular Formula | Co(BF₄)₂·6H₂O | [9] |

| Molecular Weight | 340.63 g/mol | [9][10] |

| IUPAC Name | cobalt(2+);ditetrafluoroborate;hexahydrate | [8][10] |

| Physical Property | Value | Reference |

| Appearance | Red crystalline solid | [2] |

| Melting Point | Phase transitions observed in the range of 120 - 330 K | [11] |

| Solubility | Soluble in water and polar solvents | [2][6][7] |

| Density | Data not available |

| Spectroscopic and Magnetic Properties | Value | Reference |

| UV-Vis Absorption (λmax for [Co(H₂O)₆]²⁺) | ~510 nm | [12] |

| Key IR Absorption Bands (BF₄⁻, asymmetric stretch) | 1000 - 1100 cm⁻¹ | |

| Key IR Absorption Bands (Coordinated H₂O, O-H stretch) | 3000 - 3500 cm⁻¹ (broad) | |

| Key IR Absorption Bands (Coordinated H₂O, H-O-H bend) | ~1600 - 1630 cm⁻¹ | |

| Magnetic Moment (μeff) | Spin-only (calculated): ~3.87 B.M. | [13] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Direct Neutralization

This protocol describes a common laboratory-scale synthesis from cobalt(II) carbonate and tetrafluoroboric acid.[1]

Materials:

-

Cobalt(II) Carbonate (CoCO₃)

-

48-50% Tetrafluoroboric Acid (HBF₄) solution in water

-

Deionized water

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of solid Cobalt(II) Carbonate to a stirred solution of 48-50% tetrafluoroboric acid. A 1:2 molar ratio of CoCO₃ to HBF₄ should be used.

-

The addition should be performed portion-wise to control the effervescence (CO₂ evolution).

-

After the addition is complete, gently warm the solution to approximately 40-50°C and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Filter the resulting warm, pink-red solution to remove any unreacted carbonate.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the red crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual acid.

-

Dry the product in a desiccator over a suitable drying agent.

Characterization Protocols

3.2.1 Single-Crystal X-ray Diffraction:

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K). It is then exposed to a monochromatic X-ray beam.

-

Diffraction Measurement: Diffraction data are collected as the crystal is rotated. The intensities and positions of the diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to yield precise atomic positions and bond lengths. The expected result is an octahedral [Co(H₂O)₆]²⁺ cation and two tetrahedral BF₄⁻ anions in the crystal lattice.[1]

3.2.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample (e.g., 5-10 mg) is placed into an alumina (B75360) or platinum crucible.

-

Analysis: The crucible is placed in the TGA-DSC instrument.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The TGA curve will show mass loss as a function of temperature, corresponding to the sequential loss of the six water molecules of hydration. The DSC curve will show endothermic or exothermic peaks associated with phase transitions, melting, and decomposition.[11][14]

3.2.3 UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute aqueous solution of the compound of known concentration.

-

Measurement: Record the absorbance spectrum of the solution over the range of 350-800 nm using a dual-beam UV-Vis spectrophotometer, with deionized water as the reference.

-

Data Analysis: The spectrum is expected to show a characteristic broad absorption peak for the d-d transitions of the high-spin d⁷ [Co(H₂O)₆]²⁺ ion, with a maximum absorbance (λmax) around 510 nm.[12]

Role in Drug Development: Hypoxia-Activated Prodrugs

While this compound is not itself a therapeutic agent, it is a key precursor for synthesizing advanced cobalt(III) complexes that function as hypoxia-activated prodrugs.[5] This strategy is highly relevant for cancer therapy, as many solid tumors contain regions of low oxygen (hypoxia).[3][15]

Mechanism of Action:

-

Prodrug Design: A cytotoxic (cell-killing) ligand is coordinated to a stable, kinetically inert Cobalt(III) center. The resulting Co(III) complex is non-toxic because the active ligand is securely bound and unable to interact with its biological target.[16]

-

Selective Activation: In the reductive environment of hypoxic tumor cells, the inert Co(III) center is reduced to the labile Co(II) state.[5]

-

Drug Release: The Co(II) complex is kinetically labile, meaning it rapidly releases its ligands. This process liberates the cytotoxic drug specifically within the tumor, where it can then exert its therapeutic effect.[4]

-

Minimized Side Effects: Because the drug is only activated in the hypoxic tumor microenvironment, damage to healthy, well-oxygenated tissues is minimized, leading to a wider therapeutic window.[17]

Conclusion

This compound is a foundational compound in modern coordination chemistry. Its well-defined structure and the weakly coordinating nature of its anion make it an ideal starting point for synthesizing a diverse array of cobalt complexes. For researchers in drug development, understanding the properties and synthetic utility of this precursor is the first step toward designing innovative metal-based therapeutics, such as targeted, hypoxia-activated anticancer agents. The experimental protocols and mechanistic insights provided in this guide serve as a critical resource for leveraging this versatile compound in advanced research applications.

References

- 1. This compound | 15684-35-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Optimization of the auxiliary ligand shell of Cobalt(III)(8-hydroxyquinoline) complexes as model hypoxia-selective radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiolytic and cellular reduction of a novel hypoxia-activated cobalt(III) prodrug of a chloromethylbenzindoline DNA minor groove alkylator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CAS 15684-35-2: Cobalt tetrafluoroborate hexahydrate [cymitquimica.com]

- 7. Cobalt(II) tetrafluoroborate hydrate, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Cobalt(2+) tetrafluoroborate--water (1/2/6) | B2CoF8H12O6 | CID 15771041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cobalt(II) tetrafluoroborate 99 15684-35-2 [sigmaaldrich.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. testbook.com [testbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Hypoxia-activated dissociation of heteroleptic cobalt(iii) complexes with functionalized 2,2′-bipyridines and a model anticancer drug esculetin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Geometry of Cobalt(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties.

Molecular Structure and Geometry

Cobalt(II) tetrafluoroborate hexahydrate is an inorganic salt that, in the solid state, is composed of a central cobalt(II) cation, six water molecules of hydration, and two tetrafluoroborate counter-anions. The crystal structure consists of the complex cation, hexaaquacobalt(II) ([Co(H₂O)₆]²⁺), and two non-coordinating tetrafluoroborate anions ([BF₄]⁻)[1].

The [Co(H₂O)₆]²⁺ cation exhibits a well-defined octahedral geometry . The cobalt(II) ion is located at the center of the octahedron, with the oxygen atoms of the six water molecules occupying the vertices. These water molecules act as ligands, directly coordinating to the cobalt ion. The tetrafluoroborate anions are situated in the crystal lattice and are not directly bonded to the cobalt ion, serving to balance the positive charge of the complex cation.

This compound is part of an isomorphous series of hexaaquametal(II) tetrafluoroborates, with the general formula --INVALID-LINK--₂, where M can be other divalent metal ions such as Manganese (Mn), Iron (Fe), Nickel (Ni), or Zinc (Zn). The isomorphous nature of this series indicates that these compounds share the same crystal structure, with slight variations in lattice parameters and bond lengths due to the differing ionic radii of the central metal ions.

Crystallographic Data

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a, b (Å) | 9.65 |

| c (Å) | 10.05 |

| α, β (°) | 90 |

| γ (°) | 120 |

| Ni-O Bond Length (Å) | ~2.06 - 2.09 |

| O-Ni-O Bond Angles (°) | ~90 and 180 (idealized octahedral) |

Note: The crystallographic data presented is for the isomorphous compound --INVALID-LINK--₂ and serves as a close approximation for --INVALID-LINK--₂.

Experimental Protocols

The determination of the molecular structure and geometry of this compound involves several key experimental techniques.

Synthesis of Co(H₂O)₆₂

A general method for the synthesis of hexaaquametal(II) tetrafluoroborates involves the reaction of the corresponding metal carbonate or hydroxide (B78521) with tetrafluoroboric acid.

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂)

-

Tetrafluoroboric acid (HBF₄, ~48-50% aqueous solution)

-

Distilled water

-

Ethanol (B145695) (optional, for washing)

-

Diethyl ether (optional, for washing)

Procedure:

-

In a fume hood, a stoichiometric amount of cobalt(II) carbonate or hydroxide is slowly added to a stirred aqueous solution of tetrafluoroboric acid. The addition should be done portion-wise to control the effervescence if carbonate is used.

-

The mixture is stirred until the cobalt salt is completely dissolved, resulting in a clear pink solution.

-

The solution is gently heated to encourage complete reaction and then filtered to remove any unreacted starting material.

-

The filtrate is allowed to slowly evaporate at room temperature. The formation of pink crystals will occur over time.

-

Once a suitable amount of crystals has formed, they are isolated by filtration.

-

The crystals are washed with a small amount of cold distilled water, followed by ethanol and diethyl ether to facilitate drying.

-

The final product is dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

-

A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is refined using least-squares methods to optimize the atomic positions, and thermal parameters.

Spectroscopic Characterization

Vibrational spectroscopy (FT-IR and Raman) is used to confirm the presence of the functional groups within the compound.

Instrumentation:

-

FT-IR spectrometer with a suitable source, beamsplitter, and detector.

Procedure:

-

A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector.

Procedure:

-

A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

The sample is positioned under the microscope objective of the Raman spectrometer.

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

The Raman spectrum is recorded over the desired spectral range.

Spectroscopic Data

The vibrational spectra of this compound are characterized by the vibrational modes of the coordinated water molecules and the tetrafluoroborate anion.

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| O-H stretching of coordinated H₂O | ~3400-3200 | ~3400-3200 |

| H-O-H bending of coordinated H₂O | ~1630 | ~1630 |

| ν₃ (asymmetric stretching) of BF₄⁻ | ~1100-1000 | Weak |

| ν₁ (symmetric stretching) of BF₄⁻ | Inactive | ~770 |

| ν₄ (bending) of BF₄⁻ | ~530 | ~530 |

| ν₂ (bending) of BF₄⁻ | ~355 | ~355 |

| Co-O stretching | ~400-300 | ~400-300 |

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the molecular structure and geometry of this compound.

References

Synthesis and Preparation of Cobalt(II) Tetrafluoroborate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O). This document details experimental protocols, key physicochemical properties, safety information, and its application as a precursor in the synthesis of advanced materials and potentially bioactive complexes.

Physicochemical Properties

Cobalt(II) tetrafluoroborate hexahydrate is a red crystalline powder or red-orange to brown crystalline solid.[1][2] It is characterized by its solubility in water and other polar solvents.[3] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Co(BF₄)₂·6H₂O | [3] |

| Molecular Weight | 340.63 g/mol | [3][4] |

| CAS Number | 15684-35-2 | [1][3] |

| Appearance | Red crystalline powder or red-orange to brown crystals | [1][2] |

| Melting Point | 70-80 °C | [1] |

| Purity (Commercial Grades) | ≥96% to 99.999% | [2] |

| Solubility | Soluble in water | [5] |

Experimental Protocols for Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves the direct neutralization of a cobalt(II) salt, such as cobalt(II) carbonate or cobalt(II) hydroxide, with tetrafluoroboric acid.

Synthesis from Cobalt(II) Carbonate

This method relies on the reaction of cobalt(II) carbonate with a stoichiometric excess of tetrafluoroboric acid, followed by crystallization.

Reaction: CoCO₃ + 2HBF₄ + 5H₂O → Co(BF₄)₂·6H₂O + CO₂

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) carbonate to a solution of tetrafluoroboric acid (HBF₄). A 1:2 molar ratio of cobalt(II) carbonate to tetrafluoroboric acid is typically used to ensure complete neutralization of the acid.

-

Temperature Control: Maintain the reaction temperature in a controlled range of 25–40°C. This prevents the decomposition of the tetrafluoroboric acid while allowing the reaction to proceed. The evolution of carbon dioxide gas indicates the progress of the reaction.

-

Filtration: Once the evolution of CO₂ ceases, filter the resulting solution to remove any unreacted starting materials.

-

Crystallization: Concentrate the filtrate under reduced pressure. Cool the concentrated solution to induce the crystallization of pink to violet crystals of this compound.

-

Drying: The crystals can then be separated and dried.

With controlled evaporation, this dissolution method can achieve yields exceeding 95%.

Alternative Synthesis from Cobalt(II) Hydroxide

A similar neutralization reaction can be performed using cobalt(II) hydroxide, which offers the advantage of having water as the only byproduct, simplifying the purification process.

Reaction: Co(OH)₂ + 2HBF₄ + 4H₂O → Co(BF₄)₂·6H₂O

The experimental procedure is analogous to the one described for cobalt(II) carbonate, involving the controlled addition of the cobalt salt to the acid, followed by filtration and crystallization.

Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, several analytical techniques are employed. The following table summarizes key characterization data.

| Analysis Technique | Expected Result |

| Elemental Analysis (ICP-MS) | Cobalt content: ~17.0–17.6% by mass |

| Thermogravimetric Analysis (TGA) | Mass loss of ~31.6% between 100–150°C, corresponding to the loss of six water molecules. |

| Infrared (IR) Spectroscopy | B-F stretching vibrations appearing at approximately 1080 cm⁻¹ and 530 cm⁻¹. |

In the solid state, the crystal structure of this compound consists of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. The tetrafluoroborate ions (BF₄⁻) act as counter-ions.

Role in the Synthesis of Bioactive Complexes

This compound is a valuable precursor for the synthesis of a wide range of cobalt(II) complexes. The tetrafluoroborate anion is weakly coordinating, meaning it is easily displaced by other ligands. This property makes the cobalt(II) ion readily available to form new coordination compounds with potentially enhanced biological activity. For instance, it is used as a starting material for homometallic, trinuclear heteroscorpionate complexes, which are studied for their electronic and magnetic properties.[1] The development of cobalt complexes with bioactive ligands is an active area of research aimed at creating more effective therapeutic agents.

The general workflow for utilizing Cobalt(II) tetrafluorobrate hexahydrate as a precursor is depicted below.

Caption: General workflow for the synthesis of bioactive cobalt complexes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

| Hazard Information | Description |

| Hazard Codes | C (Corrosive) |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, and an appropriate respirator are recommended. |

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

The following diagram illustrates the logical relationship of the hazards associated with this compound.

Caption: Hazard relationships for this compound.

References

An In-depth Technical Guide to the Solubility of Cobalt(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cobalt(II) tetrafluoroborate (B81430) hexahydrate in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a workflow for these experimental procedures. This guide is intended to be a valuable resource for laboratory work involving this compound.

Introduction to Cobalt(II) Tetrafluoroborate Hexahydrate

This compound, with the chemical formula Co(BF₄)₂·6H₂O, is a versatile inorganic salt. It is recognized for its stability and is utilized in a range of applications including catalysis, electrochemistry, and materials science.[1] A key physical property for its application is its solubility, which dictates its utility in solution-based chemical processes.

Solubility Profile

This compound is generally characterized as being soluble in water and other polar solvents.[1][2] While precise quantitative data is not widely available in scientific literature, the following table summarizes the qualitative solubility in several common solvents. The solubility of this compound can be influenced by temperature.[2]

Data Presentation: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility | Reference |

| Water | H₂O | Soluble | [2][3] |

| Polar Solvents | - | Soluble | [1] |

Note: The lack of specific quantitative values (e.g., in g/100 mL) in literature necessitates experimental determination for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods for determining the solubility of inorganic salts can be employed. These protocols are generalized and may require optimization for specific solvents and temperature ranges.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibrate the mixture by placing the container in a constant-temperature bath and agitating it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear, supernatant liquid. It is crucial to avoid transferring any solid particles.

-

Determine the concentration of this compound in the extracted sample using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) to quantify the cobalt concentration.

-

-

Data Calculation:

-

From the determined concentration and the volume of the sample, calculate the mass of the dissolved salt.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Gravimetric Method

This method involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the Isothermal Saturation Method (Section 3.1, step 1).

-

-

Sample Measurement and Evaporation:

-

Carefully decant a known mass of the clear, saturated solution into a pre-weighed container.

-

Heat the container gently to evaporate the solvent completely. This should be done in a fume hood and at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it.

-

-

Data Calculation:

-

The mass of the dissolved salt is the final mass of the container with the dried residue minus the initial mass of the empty container.

-

The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved salt.

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the Isothermal Saturation Method.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not readily found in common chemical literature, it is well-established that the compound is soluble in water and polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a solid foundation for their determination in a laboratory setting. Researchers and drug development professionals are encouraged to perform their own solubility tests under their specific experimental conditions to ensure accuracy and reproducibility.

References

Unveiling the Crystal Architecture of Hexaaquacobalt(II) Tetrafluoroborate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of hexaaquacobalt(II) tetrafluoroborate (B81430), [Co(H₂O)₆][BF₄]₂, a compound of interest to researchers in coordination chemistry, materials science, and drug development. This document details the structural parameters, experimental protocols for its characterization, and visual representations of its molecular arrangement and analytical workflow.

Core Structural Characteristics

Hexaaquacobalt(II) tetrafluoroborate is an ionic complex consisting of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. The charge is balanced by two tetrafluoroborate anions, [BF₄]⁻. The vibrant pink or red color of the crystalline solid is characteristic of the hexaaquacobalt(II) cation.

Crystallographic Data

The following table summarizes the expected crystallographic parameters for hexaaquacobalt(II) tetrafluoroborate, based on the data reported for the isomorphous hexaaquacobalt(II) perchlorate (B79767).[1]

| Parameter | Value (for --INVALID-LINK--₂) |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ (assumed based on isomorphism) |

| a | 7.76 Å |

| b | 13.44 Å |

| c | 5.20 Å |

| α, β, γ | 90° |

| Z | 2 (assumed) |

| V | 542.5 ų |

Note: These data are for --INVALID-LINK--₂ and are presented as a close approximation for [Co(H₂O)₆][BF₄]₂ due to their isomorphous nature.

Experimental Protocols

Synthesis and Crystal Growth

Single crystals of hexaaquacobalt(II) tetrafluoroborate can be prepared by the reaction of cobalt(II) carbonate or cobalt(II) hydroxide (B78521) with tetrafluoroboric acid.

Protocol:

-

To a solution of tetrafluoroboric acid (HBF₄), slowly add stoichiometric amounts of cobalt(II) carbonate (CoCO₃) with constant stirring until effervescence ceases. The reaction proceeds as follows: CoCO₃ + 2HBF₄ + 5H₂O → [Co(H₂O)₆][BF₄]₂ + CO₂

-

Alternatively, cobalt(II) hydroxide (Co(OH)₂) can be used as the starting material.

-

Gently heat the resulting pink solution to ensure complete reaction and to obtain a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal is mounted on a goniometer.

-

Data is collected at a controlled temperature (typically 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecules can be located from the difference Fourier map and refined isotropically.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to identify the functional groups present in the complex.

Procedure:

-

A small amount of the crystalline sample is ground with potassium bromide (KBr) to form a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the O-H stretching of coordinated water molecules, and the B-F stretching of the tetrafluoroborate anion are expected.

UV-Visible Spectroscopy:

UV-Vis spectroscopy is used to study the electronic transitions of the cobalt(II) ion, which give rise to its characteristic color.

Procedure:

-

A solution of the complex is prepared in a suitable solvent (e.g., water).

-

The UV-Vis absorption spectrum is recorded over a range of approximately 300-800 nm.

-

The spectrum is expected to show a characteristic absorption band in the visible region, corresponding to the d-d electronic transitions of the octahedral Co(II) center.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

DSC is utilized to investigate phase transitions and thermal stability of the compound.

Procedure:

-

A small, weighed amount of the sample is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions or decomposition events. Studies on the --INVALID-LINK--₂ series (where Me = Mn, Fe, Co, Ni, Zn) have revealed solid polymorphism with multiple phase transitions in the temperature range of 120-330 K.

Visualizations

The following diagrams illustrate the key structural features and the experimental workflow for the characterization of hexaaquacobalt(II) tetrafluoroborate.

Caption: Experimental workflow for the synthesis and characterization of [Co(H₂O)₆][BF₄]₂.

Caption: Coordination geometry of the [Co(H₂O)₆]²⁺ cation and the [BF₄]⁻ anion.

References

An In-depth Technical Guide to the Thermal Decomposition of Cobalt(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. The information presented herein is curated for professionals in research and development who require a deep understanding of the material's thermal behavior for applications in catalysis, materials science, and pharmaceutical development. This document details the expected decomposition pathway, summarizes key quantitative data based on analogous compounds, outlines detailed experimental protocols, and provides visual representations of the processes involved.

Introduction

Cobalt(II) tetrafluoroborate hexahydrate is a versatile inorganic compound utilized in a variety of chemical syntheses and applications. Its thermal stability and decomposition pathway are critical parameters for its use in high-temperature processes, such as the preparation of catalysts or the synthesis of cobalt-containing materials. Understanding the thermal decomposition of this hydrated salt is essential for controlling reaction conditions and predicting the nature of the resulting products.

The thermal decomposition of metal hexahydrate tetrafluoroborates typically proceeds through a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. This guide will explore this process in detail, drawing on established analytical techniques and analogous scientific literature.

Decomposition Pathway

The thermal decomposition of this compound is expected to occur in distinct stages upon heating. Based on studies of analogous compounds, particularly cadmium(II) tetrafluoroborate hexahydrate, the following decomposition pathway is proposed[1]:

-

Initial Dehydration: The process begins with the loss of water molecules. It is anticipated that the hexahydrate will first lose a portion of its water of hydration to form a lower hydrate, likely the tetrahydrate.

-

Further Dehydration and Decomposition: As the temperature increases, the remaining water molecules are removed. This stage is often accompanied by the simultaneous decomposition of the tetrafluoroborate anion.

-

Formation of Final Products: The ultimate solid residue of the decomposition is expected to be cobalt(II) fluoride (B91410) (CoF₂), with the gaseous byproducts including boron trifluoride (BF₃) and hydrogen fluoride (HF).

This proposed pathway is visualized in the diagram below.

Caption: Proposed multi-step thermal decomposition of this compound.

Quantitative Data

Table 1: Summary of Thermal Decomposition Stages

| Stage | Temperature Range (°C) | Process |

| 1 | 80 - 150 | Dehydration |

| 2 | 150 - 400 | Simultaneous Dehydration and Decomposition |

Table 2: Mass Loss Data

| Stage | Initial Species | Final Species | Theoretical Mass Loss (%) |

| 1 | Co(BF₄)₂·6H₂O | --INVALID-LINK--₂ | 10.57 |

| 2 | --INVALID-LINK--₂ | CoF₂ | 71.48 (relative to tetrahydrate) |

| Overall | Co(BF₄)₂·6H₂O | CoF₂ | 74.47 |

Experimental Protocols

The investigation of the thermal decomposition of this compound involves several key analytical techniques. The following protocols are detailed to provide a framework for conducting these experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous TGA-DTA instrument is recommended.

Methodology:

-

Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA-DTA instrument.

-

Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidative side reactions.

-

Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and chemical reactions during decomposition.

Instrumentation: A DSC instrument.

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan. If higher temperatures are expected, use a more robust pan material.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. Endothermic and exothermic events will be observed as peaks on the DSC curve.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present at various stages of the thermal decomposition.

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

Methodology:

-

Prepare a flat sample of this compound on the sample holder of the high-temperature stage.

-

Record a baseline XRD pattern at room temperature.

-

Heat the sample in stages to predetermined temperatures corresponding to the events observed in the TGA-DTA and DSC analyses.

-

At each temperature stage, allow the sample to equilibrate for a short period before collecting the XRD pattern.

-

Collect XRD data over a 2θ range appropriate for identifying the expected cobalt compounds and their intermediates.

-

The analysis of the diffraction patterns will reveal the changes in the crystalline structure as a function of temperature.

The following diagram illustrates the general workflow for the experimental analysis.

Caption: A flowchart illustrating the experimental procedures for thermal analysis.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the thermal decomposition of this compound. The proposed multi-step decomposition pathway, involving initial dehydration followed by simultaneous dehydration and decomposition to cobalt(II) fluoride, is supported by analogous studies of similar metal tetrafluoroborate hydrates. The outlined experimental protocols for TGA-DTA, DSC, and in-situ HT-XRD offer a robust methodology for the empirical investigation of this process. The quantitative data, while based on analogy, provides a useful starting point for experimental design and interpretation. For professionals in materials science, catalysis, and drug development, a thorough understanding of the thermal behavior of this compound is paramount for its effective and safe application.

References

Cobalt(II) tetrafluoroborate hexahydrate safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data and handling precautions for Cobalt(II) tetrafluoroborate (B81430) hexahydrate. The information is intended to support safe laboratory practices and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Cobalt(II) tetrafluoroborate hexahydrate is presented in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Reference |

| Chemical Formula | B₂CoF₈H₁₂O₆ | [1][2][3] |

| Molecular Weight | 340.63 g/mol | [1][2][3] |

| Appearance | Red-orange to brown crystals or powder | |

| Purity | ≥96-99% | [3] |

| CAS Number | 15684-35-2 | [1][2][3] |

| Storage | Store at room temperature in a dry, cool, and well-ventilated area. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

GHS Hazard Pictograms and Meanings

The following diagram illustrates the GHS pictograms associated with this compound and their corresponding hazard indications.

Caption: GHS Pictograms for this compound.

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dosage for the next step. The goal is to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Based on the number of mortalities within a specified period, the next step may involve dosing at a higher or lower fixed dose level.

-

Acute Dermal Toxicity - OECD Guideline 402

This guideline outlines the procedure for assessing acute toxicity via skin contact.

-

Principle: A single dose of the substance is applied to the skin of several experimental animals.

-

Animal Model: Albino rabbits or rats are commonly used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface area.

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

After the exposure period, the residual test substance is removed.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

Acute Inhalation Toxicity - OECD Guideline 403

This method is used to determine the health hazards of short-term exposure to an airborne substance.

-

Principle: Animals are exposed to the substance, typically as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).

-

Animal Model: Rats are the preferred species.

-

Procedure:

-

The test substance is dispersed in the air of an exposure chamber at a specific concentration.

-

Animals are exposed to the test atmosphere for a fixed duration.

-

Multiple concentration groups are typically used to determine a concentration-response relationship.

-

Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.

-

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this substance.

Caption: Required PPE for handling this compound.

Safe Handling Practices:

-

Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Do Not Ingest or Inhale: Avoid breathing dust, fumes, or mists. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Hygiene: Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical. The following workflow provides a logical sequence of steps for emergency response.

Emergency Response Workflow for Spills and Exposure

Caption: Emergency response workflow for spills and exposure incidents.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling.

References

A Technical Guide to the Spectroscopic Characterization of Cobalt(II) Tetrafluoroborate Hexahydrate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of Cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. This compound serves as a valuable precursor in the synthesis of various cobalt(II) complexes due to the weakly coordinating nature of the tetrafluoroborate anion.[1] Spectroscopic analysis is crucial for confirming the structural integrity of the compound and for characterizing the coordination environment of the cobalt(II) ion.

In its solid state, the compound consists of a hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, and two tetrafluoroborate anions, BF₄⁻.[1] The cobalt(II) center in the cation typically adopts an octahedral geometry, which dictates its electronic absorption spectrum.[1]

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a key analytical technique for identifying the vibrational modes of the constituent ions within Cobalt(II) tetrafluoroborate hexahydrate. The resulting spectrum provides a "fingerprint" that confirms the presence of both the hydrated cobalt cation and the tetrafluoroborate anion.[1] The primary vibrational bands are summarized in the table below.

| Vibrational Mode | Ion | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretching | [Co(H₂O)₆]²⁺ | 3000 - 3500 (broad) | Corresponds to the stretching vibrations of the coordinated water molecules.[1] |

| H-O-H Bending | [Co(H₂O)₆]²⁺ | 1600 - 1630 | Represents the bending (scissoring) motion of the coordinated water molecules.[1] |

| Asymmetric B-F Stretching (ν₃) | BF₄⁻ | 1000 - 1100 | A strong, characteristic absorption for the tetrafluoroborate anion due to its Td symmetry.[1] |

| B-F Bending (ν₄) | BF₄⁻ | ~520 - 530 | A secondary, weaker absorption band for the tetrafluoroborate anion.[1] |

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the d⁷ cobalt(II) ion in an octahedral ligand field, as found in the [Co(H₂O)₆]²⁺ complex.[2] These d-d transitions are typically broad and occur in the visible and near-infrared regions.[2] The key electronic transitions are detailed below.

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Region | Description |

| ⁴T₁g(F) → ⁴T₂g(F) | ~8,000 - 10,000 | ~1250 - 1000 | Near-IR | The lowest energy spin-allowed d-d transition for octahedral Co(II).[2] |

| ⁴T₁g(F) → ⁴A₂g(F) | ~16,000 - 18,000 | ~625 - 555 | Visible | A two-electron transition, which results in a characteristically weak and less intense absorption band compared to other transitions.[2] |

| ⁴T₁g(F) → ⁴T₁g(P) | ~19,000 - 22,000 | ~525 - 455 | Visible | A high-energy, spin-allowed transition that often appears as a broad, intense band, giving the complex its characteristic pink/red color.[2] |

Note: The molar absorptivity (ε) for these d-d transitions is typically low, as they are Laporte-forbidden.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Infrared Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a solid dispersion of the sample. The most common method is creating a potassium bromide (KBr) pellet.

-

Thoroughly grind a small amount of this compound (approx. 1-2 mg) with ~200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Perform a background subtraction on the acquired spectrum.

-

Identify the key vibrational bands and compare them to the expected frequencies for the [Co(H₂O)₆]²⁺ and BF₄⁻ ions.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration. Deionized water is a suitable solvent.

-

The concentration should be chosen such that the maximum absorbance falls within the optimal instrumental range (typically 0.1 to 1.0 AU). A concentration in the range of 0.01 to 0.1 M is often appropriate.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent (deionized water) to be used as the reference/blank.

-

Fill a matching cuvette with the prepared sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan the sample across the desired wavelength range (e.g., 300 to 1300 nm) to observe all relevant d-d transitions.

-

-

Data Analysis:

-

The instrument software will automatically subtract the solvent blank from the sample spectrum.

-

Identify the λₘₐₓ (wavelength of maximum absorbance) for each absorption band.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualized Experimental Workflow

The logical flow for the complete spectroscopic characterization of this compound, from sample handling to final data interpretation, is illustrated in the following diagram.

Caption: Workflow for IR and UV-Vis spectroscopic characterization.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. This document collates available data, outlines relevant experimental methodologies, and presents key concepts through structured data and visualizations to support advanced research and development activities.

Core Magnetic Properties and Electronic Structure

Cobalt(II) tetrafluoroborate hexahydrate is a crystalline solid in which the cobalt(II) ion is coordinated by six water molecules, forming a [Co(H₂O)₆]²⁺ octahedral complex, with two tetrafluoroborate anions, BF₄⁻, acting as counter-ions.[1] The magnetic properties of this compound are primarily dictated by the electronic configuration of the high-spin Co(II) ion (a d⁷ configuration) within this octahedral crystal field.

In a high-spin octahedral environment, the d⁷ configuration results in three unpaired electrons (S = 3/2), leading to paramagnetic behavior. The magnetic moment of such a complex is expected to have a significant orbital contribution in addition to the spin-only value, which can be partially quenched by the crystal field.[2]

Quantitative Magnetic Data (from Isostructural Analogue)

The following table summarizes the key magnetic parameters determined for Co(NH₄)₂(SO₄)₂·6H₂O, which are expected to be comparable for Co(BF₄)₂·6H₂O.

| Magnetic Parameter | Value | Significance |

| Curie-Weiss Temperature (θ) | -0.60 K | The negative value indicates weak antiferromagnetic interactions between the Co(II) centers at low temperatures.[2] |

| Effective Magnetic Moment (µeff) | 4.03 µB | This value is higher than the spin-only magnetic moment for three unpaired electrons (3.87 µB), indicating a significant unquenched orbital angular momentum contribution.[2] |

| Curie Constant (C) | 2.03 emu·K·mol⁻¹ | This constant is derived from the temperature dependence of the magnetic susceptibility and is used to calculate the effective magnetic moment.[2] |

Experimental Characterization of Magnetic Properties

The magnetic properties of cobalt(II) complexes are typically investigated using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Experimental Protocol: DC Magnetic Susceptibility Measurement

-

Sample Preparation: A polycrystalline sample of this compound is carefully weighed and encapsulated in a gelatin capsule or a similar sample holder. To prevent any torque-induced preferential orientation of the crystallites in the magnetic field, the sample can be mulled in a viscous medium like eicosane.

-

Instrumentation: A Quantum Design MPMS (Magnetic Property Measurement System) or a similar SQUID magnetometer is utilized.

-

Measurement Parameters:

-

Temperature Range: Typically from 2 K to 300 K.

-

Applied DC Magnetic Field: A field of 1000 Oe (0.1 T) is commonly used for susceptibility measurements.

-

-

Data Collection:

-

Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. The magnetic field is then applied, and the magnetic moment is measured as the temperature is increased.

-

Field-Cooled (FC): The sample is cooled from room temperature to the lowest measurement temperature under the applied magnetic field. The magnetic moment is then measured as the temperature is increased.

-

-

Data Analysis: The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. The data is often presented as χMT versus T. The Curie-Weiss law (χM = C / (T - θ)) is fitted to the high-temperature linear portion of the 1/χM vs. T plot to determine the Curie constant (C) and the Weiss temperature (θ). The effective magnetic moment (µeff) is then calculated using the equation µeff = √(8C).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that probes transitions between electron spin states in the presence of a magnetic field. It provides detailed information about the electronic structure and the local environment of paramagnetic species. For a high-spin Co(II) system, EPR can be used to determine the g-values and zero-field splitting parameters.

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation: A powdered sample of this compound is loaded into a quartz EPR tube.

-

Instrumentation: An X-band (≈ 9.5 GHz) EPR spectrometer is used.

-

Measurement Parameters:

-

Temperature: Measurements are typically performed at low temperatures (e.g., liquid helium temperature, 4.2 K) to observe the signals from the ground state.

-

Microwave Frequency: Maintained at a constant value.

-

Magnetic Field: Swept over a range to find the resonance condition.

-

-

Data Analysis: The resulting spectrum is analyzed to extract the g-values (gx, gy, gz) and potentially the zero-field splitting parameter (D), which provide insights into the magnetic anisotropy of the Co(II) ion.

Visualizations

Logical Relationship in Magnetic Analysis

The following diagram illustrates the logical workflow from the fundamental properties of the Co(II) ion to the experimentally determined magnetic behavior.

References

Cobalt(II) Tetrafluoroborate Hexahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Cobalt(II) tetrafluoroborate (B81430) hexahydrate, a versatile inorganic compound with significant applications in catalysis, chemical synthesis, and materials science. This document provides a detailed overview of its chemical synonyms, key identifiers, and physical properties, alongside a logical representation of its nomenclature.

Nomenclature and Identification

Cobalt(II) tetrafluoroborate hexahydrate is known by a variety of synonyms across different chemical suppliers and databases. Understanding these alternative names is crucial for effective literature searches and procurement. The compound is unequivocally identified by its CAS Registry Number, with "15684-35-2" being the most consistently cited.[1][2][3][4][5][6] An alternative CAS number, "26490-63-1," is also mentioned.[7]

The following diagram illustrates the relationships between the primary name and its various synonyms and identifiers.

Caption: Relationship between the primary name and its synonyms and identifiers.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | References |

| Primary CAS Number | 15684-35-2 | [1][2][3][4][5][6] |

| Alternative CAS Number | 26490-63-1 | [7] |

| EC Number | 247-740-2 | [4] |

| PubChem ID | 15771041 | [1] |

| MDL Number | MFCD00243274 | [4] |

| Molecular Formula | Co(BF₄)₂·6H₂O or B₂CoF₈H₁₂O₆ | [1][2][3] |

| Molecular Weight | 340.63 g/mol | [1][2][3][4] |

| InChI Key | INIVHUAVECUKHW-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | References |

| Appearance | Red crystalline powder | [5] |

| Purity | ≥96%, ≥98%, ≥99% | [2][3][4] |

| Melting Point | 70-80°C | [5] |

| Solubility | Soluble in water | [8] |

| Storage Temperature | Room temperature | [1][2] |

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the initial search results, the primary application of this compound is in the synthesis of other coordination complexes. A general experimental approach for its use as a precursor can be outlined.

General Protocol for the Synthesis of Cobalt-based Coordination Complexes:

-

Dissolution: Dissolve a measured quantity of this compound in an appropriate polar solvent. The choice of solvent will depend on the solubility of the other reactants.

-

Ligand Addition: To the stirred solution of the cobalt salt, add a stoichiometric amount of the desired ligand. The ligand can be dissolved in the same or a compatible solvent.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. The reaction time can vary from a few hours to several days.

-

Isolation of Product: The resulting coordination complex may precipitate out of the solution. If so, it can be collected by filtration. If the product is soluble, the solvent may need to be partially or fully evaporated to induce crystallization.

-

Purification: The isolated crude product can be purified by recrystallization from a suitable solvent or by other chromatographic techniques.

-

Characterization: The final product should be characterized using standard analytical techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and elemental analysis to confirm its structure and purity.

It is important to note that this is a generalized protocol, and the specific conditions will need to be optimized for each target complex.

Applications in Research and Development

This compound is a valuable precursor in various research and development areas:

-

Catalysis: It is employed as a catalyst in a range of organic reactions.[1]

-

Materials Science: The compound serves as a starting material for the synthesis of homometallic and heterometallic complexes, which are studied for their electronic and magnetic properties.[5]

-

Nanotechnology: It is used in the production of cobalt nanoparticles.[1]

This technical guide provides a foundational understanding of this compound for professionals in the scientific community. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 四氟硼酸钴(II) 六水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. Cobalt(2+) tetrafluoroborate--water (1/2/6) | B2CoF8H12O6 | CID 15771041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. CAS 15684-35-2: Cobalt tetrafluoroborate hexahydrate [cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Cobalt(II) Tetrafluoroborate Hexahydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, with the chemical formula Co(BF₄)₂·6H₂O, is a versatile and water-soluble cobalt salt.[1] In the realm of organic synthesis, it primarily serves as a Lewis acid catalyst and a precursor for the in situ generation of more complex catalytic systems. Its utility is underscored by the weakly coordinating nature of the tetrafluoroborate anion, which allows for facile substrate coordination to the cobalt(II) center. This document provides detailed application notes and protocols for the use of Cobalt(II) tetrafluoroborate hexahydrate in key organic transformations, with a focus on the synthesis of quinoxalines and as a precursor for catalyst systems.

Key Applications

This compound has demonstrated utility in a range of organic reactions, including:

-

Synthesis of Quinoxalines: As a Lewis acid, it can catalyze the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds.

-

Precursor for Catalyst Systems: It is a common starting material for the synthesis of more elaborate cobalt-based catalysts, often involving in situ reaction with various ligands.

Application 1: Synthesis of Substituted Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Cobalt catalysts have been shown to be effective in the synthesis of these scaffolds. While a specific protocol using this compound is not extensively documented in peer-reviewed literature, its role as a Lewis acid catalyst is analogous to other cobalt(II) salts like CoBr₂ which have been successfully employed. The following protocol is a representative method adapted for the use of this compound.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (B159395)

This protocol describes the condensation of benzil (B1666583) and o-phenylenediamine (B120857), catalyzed by this compound.

Materials:

-

o-Phenylenediamine

-

Benzil

-

This compound (Co(BF₄)₂·6H₂O)

-

Ethanol (B145695) (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and purification apparatus (e.g., recrystallization setup)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg) and benzil (1.0 mmol, 210.2 mg).

-

Add absolute ethanol (10 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.

-

Add this compound (0.1 mmol, 34.1 mg, 10 mol%) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Further purify the product by recrystallization from ethanol to afford 2,3-diphenylquinoxaline as a crystalline solid.

-

Dry the purified product under vacuum and determine the yield and melting point.

Data Presentation

| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | 10 | Ethanol | 3 | ~90-95 |

Note: The yield is an expected range based on similar cobalt-catalyzed reactions. Actual yields may vary.

Proposed Signaling Pathway (Reaction Mechanism)

References

Application Notes and Protocols: Cobalt(II) Tetrafluoroborate Hexahydrate as a Catalyst in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals